Lipophilicity (XLogP3) Comparison: Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate vs. Non-Fluorinated Analog
The computed partition coefficient (XLogP3) for Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate is 3.3, whereas the non-fluorinated analog Ethyl 4-methoxybenzoate (CAS 2237-36-7) has an XLogP3 of approximately 2.4 [1]. This difference of +0.9 log units represents a nearly 8-fold increase in lipophilicity, which can significantly impact membrane permeability and distribution volume in biological systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Ethyl 4-methoxybenzoate (CAS 2237-36-7); XLogP3 ≈ 2.4 |
| Quantified Difference | +0.9 log units (approx. 8-fold increase in lipophilicity) |
| Conditions | Computed property; XLogP3 algorithm |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular or CNS targets, this quantifiable lipophilicity advantage justifies the selection of the -OCF3-containing building block over the cheaper, non-fluorinated alternative.
- [1] Kuujia. (n.d.). Cas no 1186195-26-5 (Ethyl 4-methoxy-2-(trifluoromethoxy)benzoate). https://www.kuujia.com/cas-1186195-26-5.html View Source
- [2] NBInno. (2025). Innovating with Fluorine: The Impact of Trifluoromethoxy Groups in Chemistry. https://www.nbinno.com/article/pharmaceutical-intermediates/innovating-fluorine-impact-trifluoromethoxy-groups-chemistry-ba View Source
